molecular formula C19H19N3O2 B5580747 2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B5580747
M. Wt: 321.4 g/mol
InChI Key: UMPNJMSNHSXHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzoxazole is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.147726857 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of benzoxazole derivatives, including structures similar to "2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzoxazole", have shown promising antimicrobial properties. Özlem Temiz‐Arpacı et al. (2005) reported that benzoxazole derivatives exhibited broad-spectrum activity against various Candida species, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 50 μg/mL (Temiz-Arpacı et al., 2005). Similarly, Mustafa Arısoy et al. (2014) synthesized benzoxazole derivatives that showed antimicrobial activity with MIC values of 32 to 1024 μg/mL, indicating a broad spectrum of antimicrobial action, although less active compared to standard drugs (Arısoy et al., 2014).

Anticancer Activity

In the field of oncology, derivatives of benzoxazole have been synthesized and tested for their anticancer properties. A study by M. Abdelgawad et al. (2013) found that certain benzoxazole and benzothiazole derivatives exhibited potent antitumor activity against human breast cancer cell lines, MCF-7 and MDA-231. The N-methyl piperazinyl substituted derivatives, in particular, showed significant inhibitory activity with IC50 values in the range of 8 to 17 nM (Abdelgawad et al., 2013).

Synthesis of Novel Derivatives

Research has also focused on synthesizing novel derivatives of benzoxazole for various applications. For example, D. Wieczorek et al. (2014) investigated the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its boronic acid analogue, demonstrating the significance of the benzoxaborole system for antifungal action (Wieczorek et al., 2014). Furthermore, the synthesis and biological evaluation of benzoxazole-piperazine derivatives as potential α1-AR antagonists were conducted by Jia Li et al. (2008), indicating the compound's utility in drug discovery for targeting specific receptors (Li et al., 2008).

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-18(14-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)24-19/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNJMSNHSXHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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